tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate
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Overview
Description
tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate: is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis for protecting amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate aldehyde or ketone under basic conditions. One common method is the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amino functionality. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids and peptides in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate involves the formation of a stable carbamate linkage that protects the amino group from unwanted reactions. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amino group for further reactions. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- Benzyl carbamate
- Methyl carbamate
- Phenyl carbamate
Uniqueness
tert-butyl N-[(2E)-4-oxopent-2-en-1-yl]carbamate is unique due to its specific structural features that provide stability and selectivity in protecting amino groups. Compared to other carbamates, it offers better control over reaction conditions and yields higher purity products .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique properties and reactivity make it an essential tool in organic synthesis, biology, medicine, and industry.
Properties
IUPAC Name |
tert-butyl N-[(E)-4-oxopent-2-enyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-8(12)6-5-7-11-9(13)14-10(2,3)4/h5-6H,7H2,1-4H3,(H,11,13)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUVLDXRFZOJKC-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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